

An In-depth Technical Guide to 3-Octanol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B3432417

[Get Quote](#)

This technical guide provides a comprehensive overview of the secondary alcohol **3-octanol**, intended for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.

Introduction and Historical Context

3-Octanol ($C_8H_{18}O$) is a chiral secondary alcohol that exists as two enantiomers, (R)-(-)-**3-octanol** and (S)-(+)-**3-octanol**. It is a colorless liquid with a characteristic nutty and earthy odor and is found naturally in various plants, fungi, and as a volatile organic compound (VOC) emitted by some organisms.^[1]

The formal "discovery" of **3-octanol** is not attributed to a single scientist or a specific date but rather emerged from the systematic advancements in organic chemistry during the 19th century. The foundational work on the theory of chemical structure by chemists like Charles-Adolphe Wurtz and Alexander Butlerov in the 1850s and 1860s laid the groundwork for understanding isomers and the synthesis of alcohols.^{[2][3][4][5]} Wurtz's development of the Wurtz reaction, for instance, provided a method for forming carbon-carbon bonds, a key step in building larger organic molecules.^{[1][6]} Following these theoretical and synthetic advancements, the systematic synthesis and characterization of a wide range of organic compounds, including various isomers of octanol, became a focus of organic chemists. It is within this period of burgeoning synthetic capability and structural elucidation that **3-octanol** was likely first synthesized and identified. Early methods for the preparation of secondary

alcohols, such as the reduction of ketones, would have been applicable to the synthesis of **3-octanol** from 3-octanone.^[7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-octanol** are well-documented and are crucial for its application in various fields.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ O	^[8] ^[9]
Molar Mass	130.23 g/mol	^[8] ^[9]
Appearance	Colorless liquid	^[8]
Odor	Nutty, earthy, herbaceous	^[7] ^[8]
Boiling Point	173-176 °C	^[8]
Melting Point	-45 °C	^[6] ^[8]
Density	0.818 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.426	
Solubility	Soluble in alcohol and ether; insoluble in water.	^[8]
Flash Point	68 °C (154.4 °F)	
logP (octanol/water)	2.8	^[8]

Spectroscopic Data

Spectroscopy Type	Key Peaks/Signals	Reference(s)
^1H NMR (CDCl_3)	δ 0.93 (6H, t), δ 1.37 (10H, m), δ 2.35 (1H, s, -OH), δ 3.47 (1H, m, >CHO-)	[3]
^{13}C NMR	(Data can be sourced from spectral databases)	[10]
Mass Spectrometry (EI)	m/z 59, 83, 55, 41	[8]
Infrared (IR) Spectroscopy	Broad peak around 3350 cm^{-1} (-OH stretch), peaks around 2930 cm^{-1} (C-H stretch)	[8][11]

Experimental Protocols for Synthesis

Several methods are available for the synthesis of **3-octanol**. The following are detailed protocols for three common laboratory-scale syntheses.

Synthesis of 3-Octanol by Reduction of 3-Octanone

This method involves the reduction of the ketone 3-octanone using a reducing agent such as sodium borohydride.

Materials:

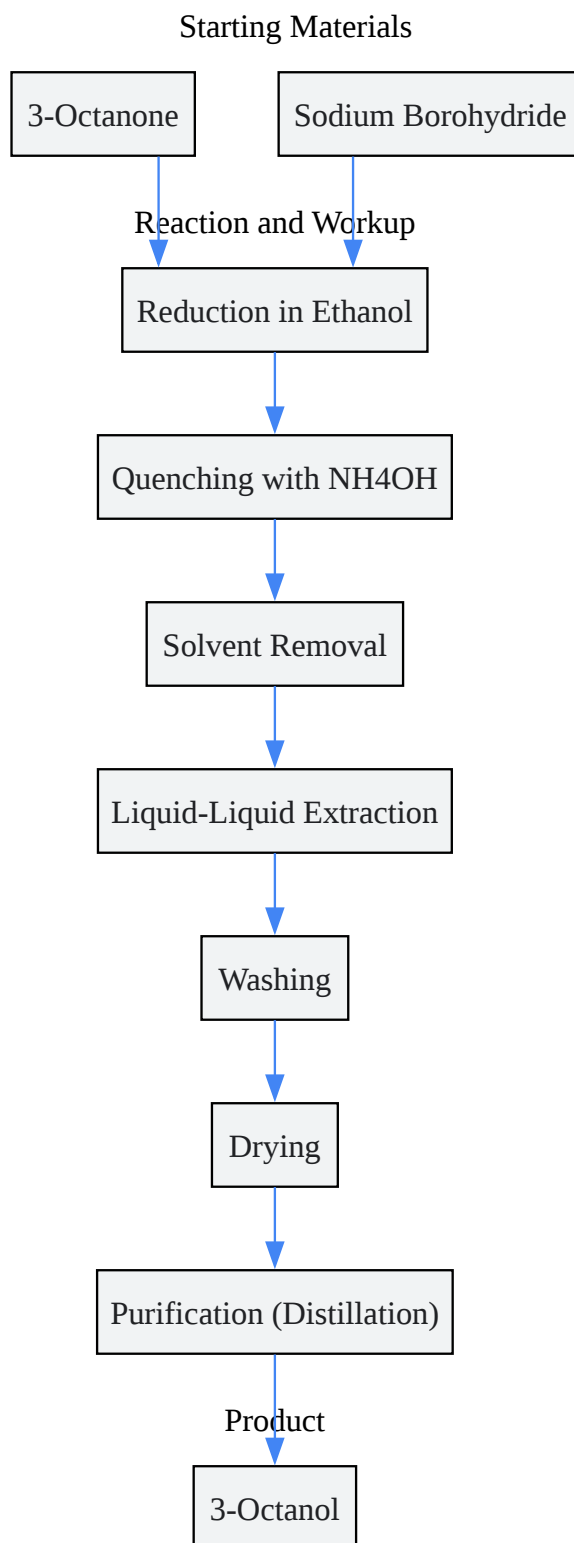
- 3-octanone
- 95% Ethanol
- Sodium borohydride (NaBH_4)
- Water
- 15M Ammonium hydroxide (NH_4OH)
- Chloroform (CHCl_3)

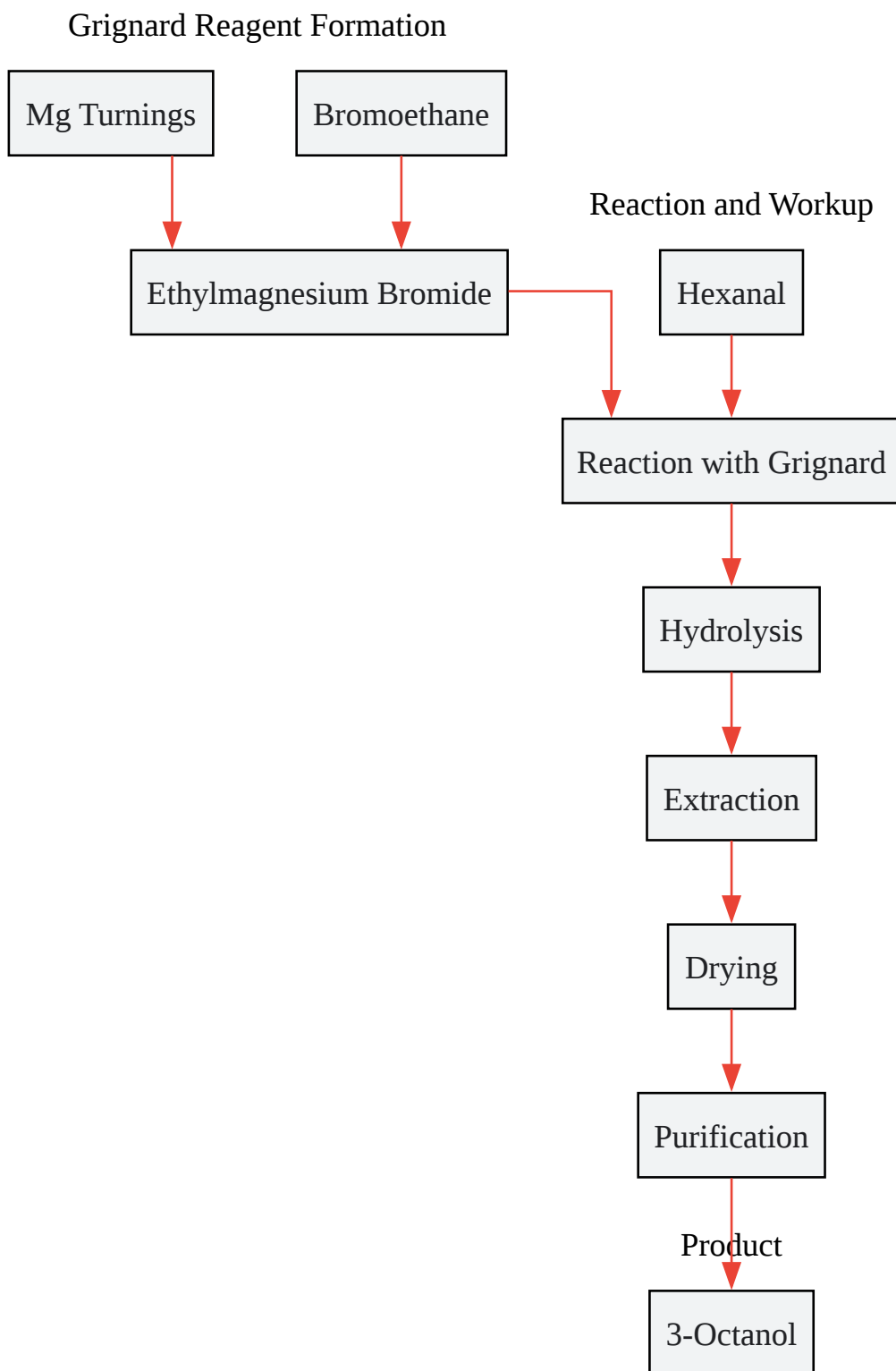
- 5% Hydrochloric acid (HCl)
- Saturated sodium chloride (NaCl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus.

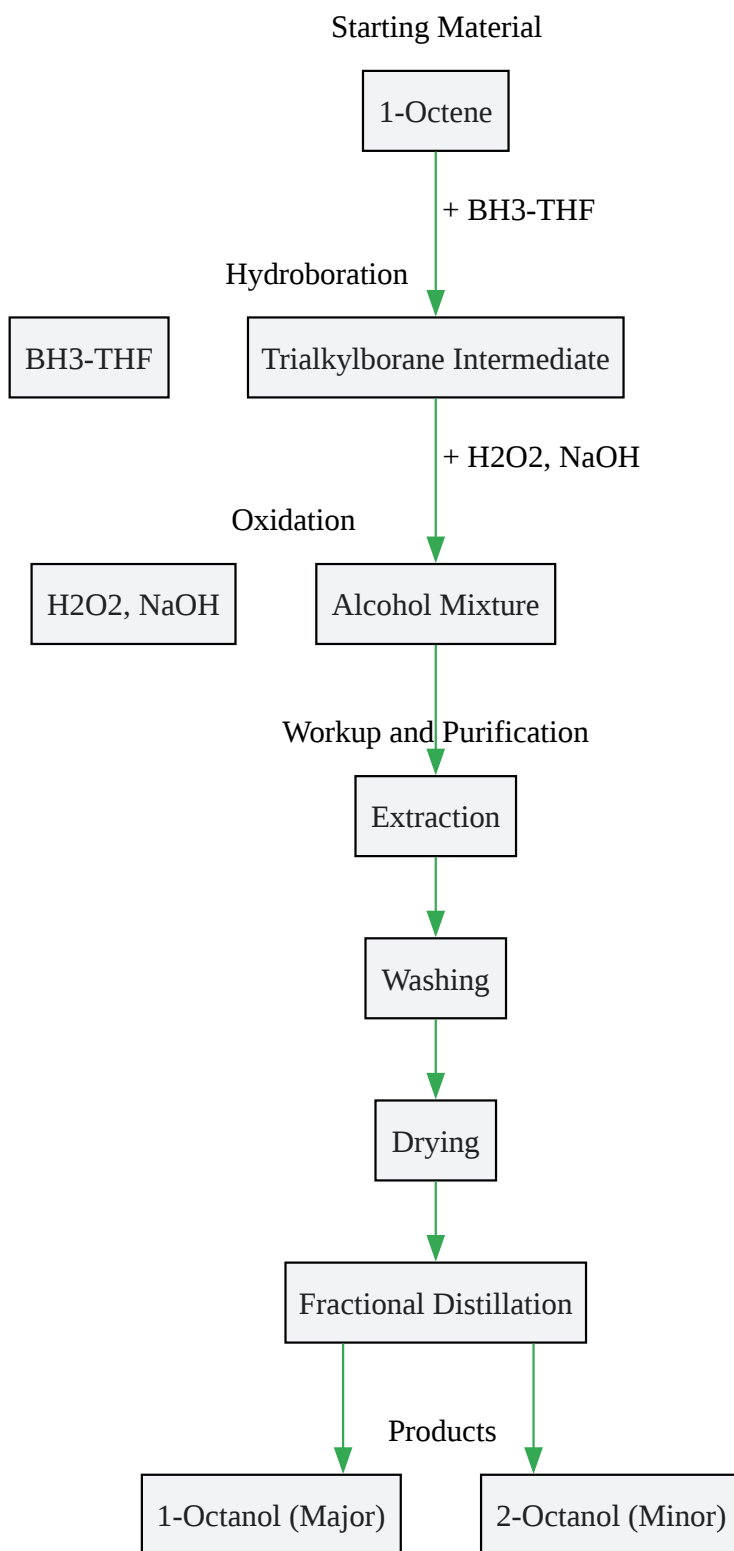
Procedure:

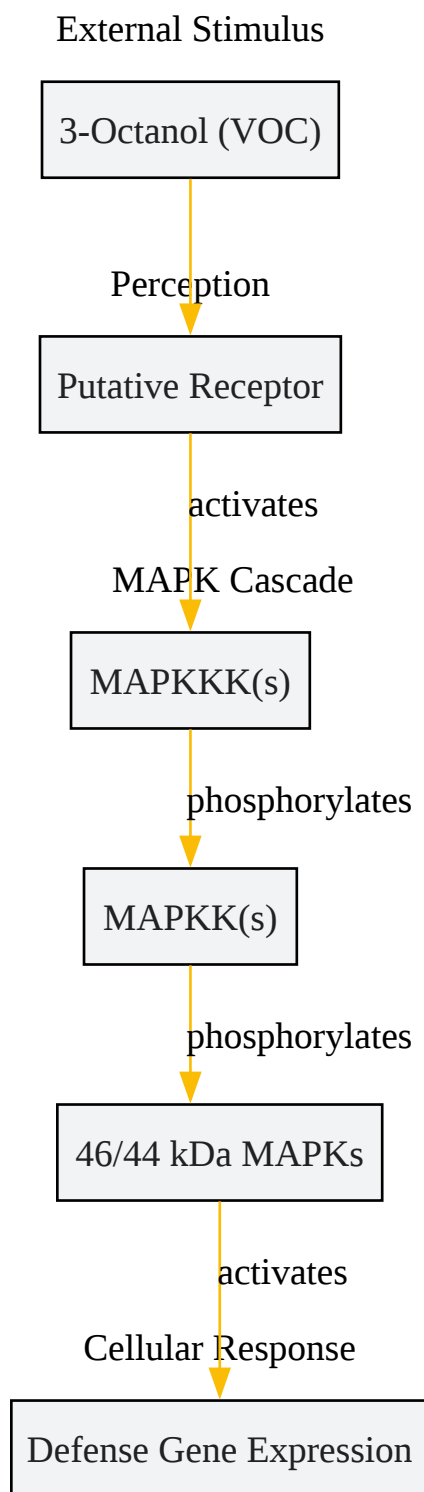
- In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol.
- Cool the solution in an ice bath with continuous stirring.
- In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.
- Add the sodium borohydride solution in portions to the cooled 3-octanone solution.
- Add 27 mL of 15M ammonium hydroxide to the reaction mixture.
- Remove the ice bath and continue stirring at room temperature for 3 hours.
- Concentrate the reaction mixture to near dryness using a rotary evaporator.
- Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of chloroform.
- Combine all organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter to remove the drying agent and remove the solvent by rotary evaporation.

- Purify the resulting liquid residue by distillation under reduced pressure (bp 86-87 °C at 24 Torr) to yield pure **3-octanol**.[\[3\]](#)









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-OCTANOL(20296-29-1) 1H NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. google.com [google.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 3-Octanol - Wikipedia [en.wikipedia.org]
- 7. 3-OCTANOL | 589-98-0 [chemicalbook.com]
- 8. 3-Octanol | C₈H₁₈O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Octanol [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-OCTANOL(20296-29-1) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Octanol: Discovery, History, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432417#discovery-and-history-of-3-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com